molecular formula C29H26ClNO B586295 (E)-2-(3-(1,1-dimethyl-1,3,4,5-tetrahydrobenzo[c]oxepin-3-yl)styryl)-7-chloroquinoline CAS No. 168214-67-3

(E)-2-(3-(1,1-dimethyl-1,3,4,5-tetrahydrobenzo[c]oxepin-3-yl)styryl)-7-chloroquinoline

Cat. No. B586295
CAS RN: 168214-67-3
M. Wt: 439.983
InChI Key: LOMMSDDMLICVMB-XNTDXEJSSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a quinoline group, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It also contains a styryl group (C6H5CH=CH2), which is derived from styrene by removal of a hydrogen atom from the vinyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the core structures (quinoline and benzo[c]oxepin), followed by various functionalization reactions to introduce the other groups. Unfortunately, without specific literature or patents describing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The quinoline and benzo[c]oxepin rings are aromatic, meaning they have a special stability due to delocalized electrons. The styryl group introduces a double bond, which could have E or Z stereochemistry .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. The aromatic rings are generally quite stable but can undergo electrophilic aromatic substitution reactions. The styryl group could potentially participate in reactions involving the double bond, such as additions or oxidations .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of aromatic rings and a polar nitrogen atom in the quinoline group could influence its solubility, boiling point, and melting point .

Scientific Research Applications

Synthesis and Structural Characterization

  • Heterocyclic Derivatives Synthesis : A study discussed the synthesis and structural analysis of heterocyclic derivatives based on pyran-2-ones. The research highlights the acid-catalyzed reaction leading to a novel system and the use of quantum chemical methods to calculate energy and structural characteristics of its isomers (Sayapin et al., 2009).
  • Antioxidant and Antimicrobial Properties : Another study synthesized quinoline attached-furan-2(3H)-ones, exploring their anti-inflammatory, antibacterial properties, and reduced gastrointestinal toxicity. This research sheds light on the potential medical applications of such compounds without delving into specific drug usage or side effects (Alam et al., 2011).
  • Novel Fused Oxazapolycyclic Skeleton : Research on the synthesis, crystal structure, and photophysical properties of a novel fused oxazapolycyclic skeleton demonstrates the creation of a unique nonplanar oxazapolyheterocycle with strong blue emission, indicating potential applications in materials science and photophysics (Petrovskii et al., 2017).

Potential Anticancer Applications

  • Anticancer Agents Synthesis : A study focused on the synthesis of novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure, evaluated for antitumor activities against various cancer cell lines. This research provides insight into the design and evaluation of new compounds for cancer treatment without discussing specific dosages or side effects (Fang et al., 2016).

Future Directions

The potential applications of this compound would depend on its physical properties, chemical reactivity, and biological activity. If it shows promising biological activity, it could be further developed as a pharmaceutical. Alternatively, if it has interesting chemical reactivity, it could be used as a building block in synthetic chemistry .

Mechanism of Action

Target of Action

Montelukast Cyclized Ether impurity, also known as (E)-2-(3-(1,1-dimethyl-1,3,4,5-tetrahydrobenzo[c]oxepin-3-yl)styryl)-7-chloroquinoline or 3ZZT672H7X, is a leukotriene receptor antagonist . Leukotrienes are inflammatory mediators produced by the body during an allergic reaction . The primary target of this compound is the cysteinyl leukotriene receptor 1 (CysLT1), which plays a crucial role in mediating the inflammatory response .

Mode of Action

The compound interacts with its target, the CysLT1 receptor, by binding to it and inhibiting its action . This prevents leukotrienes from binding to these receptors and triggering the inflammatory response . As a result, the compound helps to reduce inflammation and alleviate symptoms associated with conditions like asthma and allergic rhinitis .

Biochemical Pathways

The compound affects the leukotriene pathway, which is involved in the inflammatory response . By inhibiting the CysLT1 receptor, the compound disrupts this pathway, preventing the downstream effects of leukotriene binding. This includes the contraction of bronchial smooth muscles, increased vascular permeability, and the recruitment of eosinophils, all of which contribute to the symptoms of asthma and allergies .

Pharmacokinetics

The parent compound, montelukast, is known to have good oral bioavailability and is extensively metabolized in the liver . It is expected that the impurity would have similar properties, but further studies are needed to confirm this.

Result of Action

The molecular and cellular effects of the compound’s action include the reduction of bronchial constriction, decreased vascular permeability, and reduced recruitment of eosinophils . These effects help to alleviate the symptoms of conditions like asthma and allergic rhinitis, reducing inflammation and improving respiratory function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its ability to bind to the CysLT1 receptor. Additionally, individual factors such as the patient’s age, genetic makeup, and overall health can also influence the compound’s efficacy and potential side effects .

properties

IUPAC Name

7-chloro-2-[(E)-2-[3-(1,1-dimethyl-4,5-dihydro-3H-2-benzoxepin-3-yl)phenyl]ethenyl]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26ClNO/c1-29(2)26-9-4-3-7-21(26)13-17-28(32-29)23-8-5-6-20(18-23)10-15-25-16-12-22-11-14-24(30)19-27(22)31-25/h3-12,14-16,18-19,28H,13,17H2,1-2H3/b15-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOMMSDDMLICVMB-XNTDXEJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2CCC(O1)C3=CC=CC(=C3)C=CC4=NC5=C(C=CC(=C5)Cl)C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2=CC=CC=C2CCC(O1)C3=CC=CC(=C3)/C=C/C4=NC5=C(C=CC(=C5)Cl)C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50657927
Record name 7-Chloro-2-{(E)-2-[3-(1,1-dimethyl-1,3,4,5-tetrahydro-2-benzoxepin-3-yl)phenyl]ethenyl}quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(3-(1,1-dimethyl-1,3,4,5-tetrahydrobenzo[c]oxepin-3-yl)styryl)-7-chloroquinoline

CAS RN

1040351-42-5, 168214-67-3
Record name (E)-2-(3-(1,1-Dimethyl-1,3,4,5-tetrahydrobenzo(C)oxepin-3-yl)styryl)-7-chloroquinoline
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Chloro-2-{(E)-2-[3-(1,1-dimethyl-1,3,4,5-tetrahydro-2-benzoxepin-3-yl)phenyl]ethenyl}quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Chloro-2-{2-[3-(1,1-dimethyl-1,3,4,5-tetrahydro-benzo[c]oxepin-3-yl)-phenyl]-vinyl}-quinoline
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Record name (E)-2-(3-(1,1-DIMETHYL-1,3,4,5-TETRAHYDROBENZO(C)OXEPIN-3-YL)STYRYL)-7-CHLOROQUINOLINE
Source FDA Global Substance Registration System (GSRS)
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